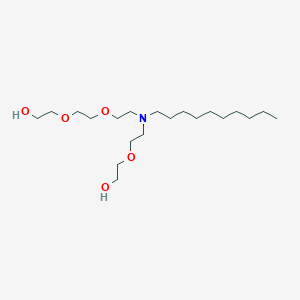
9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol: is an organic compound with the molecular formula C20H43NO5 It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol typically involves the reaction of decylamine with ethylene oxide under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions and additions, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants.
Catalyst: Basic catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be employed to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol can undergo oxidation to form carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halides or amines in the presence of a suitable base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
科学研究应用
Chemistry:
Synthesis of Polymers: The compound can be used as a monomer in the synthesis of polyethers and polyamides, which have applications in coatings, adhesives, and elastomers.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to modify biomolecules, improving their stability and functionality.
Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Diagnostics: It can be used in the development of diagnostic assays, particularly in the detection of specific biomolecules.
Industry:
Surfactants: The compound’s surfactant properties make it useful in detergents and emulsifiers.
Lubricants: It can be used as an additive in lubricants to improve their performance and stability.
作用机制
The mechanism of action of 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its hydroxyl and ether groups can form hydrogen bonds with biomolecules, altering their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
相似化合物的比较
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound shares a similar backbone but lacks the decyl and azatetradecane groups, resulting in different chemical properties and applications.
3,6,12-Trioxa-9-azatetradecane-1,14-diol, 9-dodecyl-: This compound is structurally similar but has a different alkyl chain length, affecting its solubility and reactivity.
Uniqueness: 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol is unique due to its specific combination of ether, hydroxyl, and decyl groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to interact with lipid bilayers and form hydrogen bonds with biomolecules sets it apart from other similar compounds.
属性
CAS 编号 |
92773-52-9 |
|---|---|
分子式 |
C20H43NO5 |
分子量 |
377.6 g/mol |
IUPAC 名称 |
2-[2-[decyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H43NO5/c1-2-3-4-5-6-7-8-9-10-21(11-15-24-17-13-22)12-16-25-19-20-26-18-14-23/h22-23H,2-20H2,1H3 |
InChI 键 |
IAIGWLDEDSNYJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(CCOCCO)CCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


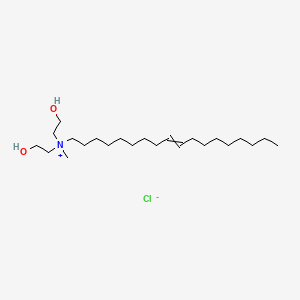

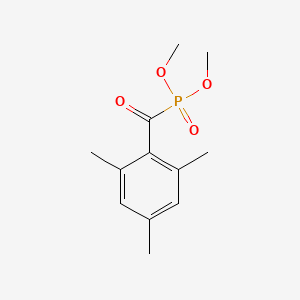
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)



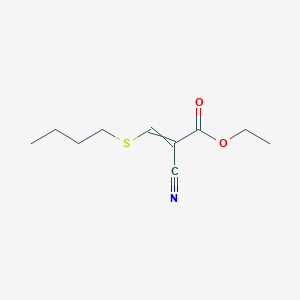
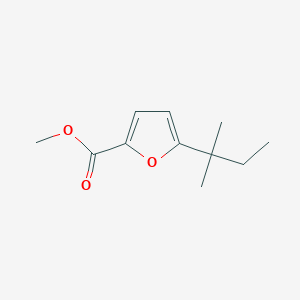
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
